molecular formula C12H16FN3S B11737385 1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine

1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine

Cat. No.: B11737385
M. Wt: 253.34 g/mol
InChI Key: NJEQKUJOXAJFTI-UHFFFAOYSA-N
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Description

1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine is a complex organic compound with a unique structure that includes a fluorinated thiophene ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the fluorinated thiophene ring: This can be achieved through electrophilic fluorination of a thiophene derivative.

    Synthesis of the pyrazole moiety: This involves the reaction of hydrazine with a suitable diketone or β-keto ester.

    Coupling of the two fragments: The final step involves the coupling of the fluorinated thiophene and the pyrazole moiety through a suitable linker, such as a methylene bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene ring and pyrazole moiety can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    1-(5-fluorothiophen-2-yl)ethan-1-amine hydrochloride: This compound shares the fluorinated thiophene ring but lacks the pyrazole moiety.

    2-(2’-fluoro[1,1’-biphenyl]-4-yl)propanoic acid: Another fluorinated compound with different structural features.

Uniqueness

1-(5-fluorothiophen-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}methanamine is unique due to its combination of a fluorinated thiophene ring and a pyrazole moiety, which provides distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16FN3S

Molecular Weight

253.34 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H16FN3S/c1-9(2)16-6-5-10(15-16)7-14-8-11-3-4-12(13)17-11/h3-6,9,14H,7-8H2,1-2H3

InChI Key

NJEQKUJOXAJFTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=C(S2)F

Origin of Product

United States

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